![molecular formula C7H8 B2805178 2-乙炔基螺[2.2]戊烷 CAS No. 2137794-00-2](/img/structure/B2805178.png)

2-乙炔基螺[2.2]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

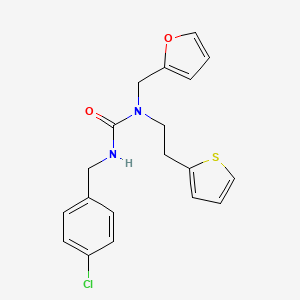

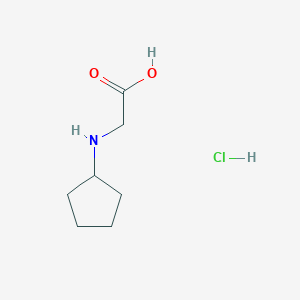

“2-Ethynylspiro[2.2]pentane” is a derivative of spiro[2.2]pentane, which is the simplest spiro-connected cycloalkane . The “2-Ethynyl” prefix indicates the presence of an ethynyl group (C≡CH) attached to the second carbon of the spiro[2.2]pentane structure .

Molecular Structure Analysis

The molecular structure of “2-Ethynylspiro[2.2]pentane” would be similar to that of spiro[2.2]pentane, with an additional ethynyl group attached. Spiro[2.2]pentane is a hydrocarbon with a unique structure where two cyclopropane rings share a single carbon . The ethynyl group would likely add a degree of unsaturation to the molecule .科学研究应用

Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes

The structure of 2-ethynylspiro[2.2]pentane consists of spirocarbon atoms that are joined through ethyne linkages. It has been used in the efficient synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes . The compound was first synthesized in 1961 and since then it has gained attention in the scientific community due to its unique structural and chemical properties.

Drug Development

The aryl spiro[2.2]pentane scaffold has shown promise in small molecule drug leads and bioisosteres . This makes 2-Ethynylspiro[2.2]pentane a potential candidate for the development of new drugs.

High Strain and Unique Topology

Spiro[2.2]pentanes have been studied for over a century, captivating synthetic and physical chemists due to their high strain and unique topology . This makes 2-Ethynylspiro[2.2]pentane an interesting subject for further research in the field of physical chemistry.

Functionalized Aryl Spiropentanes

Synthetic strategies to access highly functionalized aryl spiropentanes are limited using state-of-the-art methods . 2-Ethynylspiro[2.2]pentane can be used to synthesize functionalized, aryl spiro[2.2]pentanes using dialkyl sulfone reagents, which behave as nucleophilic carbene equivalents .

Vinylcyclopropanes

Attempts to synthesize spiropentanes using cyclopropyl sulfones instead afforded vinyl cyclopropanes, possibly via an elimination mechanism . This shows that 2-Ethynylspiro[2.2]pentane can also be used in the synthesis of vinylcyclopropanes.

安全和危害

作用机制

Target of Action

2-Ethynylspiro[2.2]pentane is a cyclic compound that belongs to the class of spiroalkanes2]pentane scaffold has shown promise in small molecule drug leads and bioisosteres .

Mode of Action

The mode of action of 2-Ethynylspiro[2It is synthesized using dialkyl sulfone reagents, which behave as nucleophilic carbene equivalents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

属性

IUPAC Name |

2-ethynylspiro[2.2]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-6-5-7(6)3-4-7/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXPPGHJFOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC12CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylspiro[2.2]pentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2805095.png)

![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)

![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)

![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)

![3-Methyl-6-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805115.png)